molecular formula C7H16ClN B1525768 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride CAS No. 54187-26-7

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

Cat. No. B1525768
CAS RN: 54187-26-7
M. Wt: 149.66 g/mol
InChI Key: SYEIQRWDGGTWSP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is 1S/C7H15N.ClH/c1-5(2)7(8)6-3-4-6;/h5-7H,3-4,8H2,1-2H3;1H . This indicates the presence of a cyclopropyl group, a methyl group, and an amine group in the molecule.


Physical And Chemical Properties Analysis

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a powder at room temperature . It has a molecular weight of 149.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Lewis Acid-Catalyzed Ring-Opening Reactions : A study by Lifchits and Charette (2008) focused on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. The method was used in synthesizing serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

  • Formation of Biologically Active Compounds : Feng et al. (2019, 2020) described the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination, highlighting their importance in biologically active compounds (Feng et al., 2019), (Feng et al., 2020).

  • Synthesis of Protecting Groups for Amines : Research by Snider and Wright (2011) introduced a new protecting group for amines, the (1-methyl)cyclopropyl carbamate (MPoc) group, highlighting its resistance to various chemical conditions and ease of removal (Snider & Wright, 2011).

Biocatalysis and Medicinal Applications

  • Biocatalytic Synthesis : Hugentobler et al. (2016) explored biocatalytic routes for synthesizing a key building block for the anti-thrombotic agent ticagrelor, demonstrating the efficiency of enzymes in complex chemical synthesis (Hugentobler et al., 2016).

  • Synthesis of Conformationally Restricted Analogs of Histamine : Kazuta et al. (2002) developed chiral cyclopropane units as analogs of histamine, demonstrating the cyclopropane ring's utility in restricting conformation to enhance biological activity (Kazuta, Matsuda, & Shuto, 2002).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-cyclopropyl-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-5(2)7(8)6-3-4-6;/h5-7H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEIQRWDGGTWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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